molecular formula C20H20FN5O2S B2835162 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-08-6

5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2835162
CAS No.: 851970-08-6
M. Wt: 413.47
InChI Key: QFZYHUIMUQVDLH-UHFFFAOYSA-N
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Description

The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol core. This core is substituted with a 2-methyl group, a furan-2-yl moiety, and a 4-(2-fluorophenyl)piperazine side chain.

Properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-7-4-12-28-16)25-10-8-24(9-11-25)15-6-3-2-5-14(15)21/h2-7,12,17,27H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZYHUIMUQVDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a thiazolo-triazole core and various substituents, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H23FN4O4SC_{23}H_{23}FN_4O_4S. The structure includes:

  • A thiazolo[3,2-b][1,2,4]triazole moiety.
  • A piperazine ring substituted with a fluorophenyl group.
  • A furan ring connected via a methylene bridge.

This arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolo-triazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown:

  • Inhibition against Gram-positive and Gram-negative bacteria , with minimum inhibitory concentrations (MIC) ranging from 0.21 μM for Pseudomonas aeruginosa to higher values for other strains .
  • Antifungal activity against various fungi, particularly Candida species .

Anticancer Potential

Studies have explored the anticancer potential of thiazolo-triazole derivatives. The mechanism involves:

  • Induction of apoptosis in cancer cells through interaction with key cellular pathways.
  • Inhibition of specific enzymes involved in tumor growth .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes such as tyrosinase and DNA gyrase, which are crucial in microbial and cancer cell proliferation .
  • Receptor Binding : The compound likely binds to specific receptors or enzymes, altering their activity and leading to biological effects.

Study 1: Antimicrobial Evaluation

A study conducted on a series of compounds similar to the target molecule demonstrated potent antimicrobial effects against several bacterial strains. The most active compound showed an MIC of 0.21 μM against Pseudomonas aeruginosa and significant inhibition against Escherichia coli .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazolo-triazole derivatives revealed that certain compounds induced apoptosis in human cancer cell lines. This was linked to the inhibition of critical signaling pathways involved in cell survival .

Data Tables

Biological Activity Target Organisms/Cells MIC (μM) Reference
AntibacterialPseudomonas aeruginosa0.21
AntifungalCandida spp.Variable
AnticancerHuman cancer cell lines-

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physical Properties

The target compound’s analogues differ primarily in substituents on the core heterocycle and piperazine side chain. Key examples include:

Table 1: Structural and Physical Comparison of Analogues
Compound Name/ID Core Structure Substituents (R1/R2) Melting Point (°C) Synthesis Yield (%)
Target Compound Thiazolo[3,2-b][1,2,4]triazol R1: 2-methyl; R2: 4-(2-fluorophenyl), furan-2-yl N/A N/A
G857-1881 Thiazolo[3,2-b][1,2,4]triazol R1: 2-(furan-2-yl); R2: 4-(2-fluorophenyl), 4-methylphenyl N/A N/A
5f Thiazolo[3,2-b][1,2,4]triazol R1: (E/Z)-4-chlorophenylamino >280 64
5g Thiazolo[3,2-b][1,2,4]triazol R1: (E/Z)-furan-2-ylmethylamino 176–178 71
FPMINT Triazin-2-amine R1: 4-(2-fluorophenyl)piperazine N/A N/A

Key Observations :

  • Substituent Impact on Melting Points : Chlorophenyl-substituted analogues (e.g., 5f) exhibit higher melting points (>280°C) compared to furan-containing derivatives (e.g., 5g: 176–178°C), likely due to enhanced crystallinity from halogenated groups .
  • Synthesis Efficiency: Yields for thiazolo-triazol derivatives range from 54% to 71%, with furan-2-ylmethylamino-substituted compounds (e.g., 5g) showing higher efficiency .

Pharmacological Selectivity and Activity

Table 2: Selectivity Profiles of Analogues
Compound Name/ID Target Receptor Selectivity Ratio (ENT2:ENT1) Reference
FPMINT ENT2 vs. ENT1 5–10-fold
Target Compound N/A N/A N/A

Key Observations :

  • Core Structure Influence : FPMINT, a triazin-2-amine analogue, demonstrates 5–10-fold selectivity for ENT2 over ENT1, suggesting that the core heterocycle significantly impacts receptor binding . The target compound’s thiazolo-triazol core may alter this selectivity profile, though experimental data are lacking.
  • Piperazine Role : The 4-(2-fluorophenyl)piperazine group is conserved in both FPMINT and the target compound, implying its critical role in modulating receptor interactions .

Molecular Conformation and Crystallography

  • Isostructural Analogues : Compounds with fluorophenyl and thiazole groups (e.g., ) exhibit triclinic symmetry (P 1̄) and planar molecular conformations, except for a perpendicular fluorophenyl group. This structural feature may influence binding pocket compatibility .
  • Furan vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiosemicarbazide derivatives with α-haloketones .
  • Step 2 : Introduction of the 4-(2-fluorophenyl)piperazine moiety via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .
  • Step 3 : Mannich reaction or alkylation to incorporate the furan-2-ylmethyl group .
    • Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization, and transition metal catalysts (e.g., Pd/C) for coupling reactions. Temperature control (60–80°C) and pH adjustment (neutral to mildly basic) enhance yield .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.1–7.4 ppm, furan protons at δ 6.3–6.7 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 413.47 (C20_{20}H20_{20}FN5_{5}O2_{2}S) .
  • X-ray Crystallography : Resolve stereochemistry of the fused thiazole-triazole system .

Q. What preliminary biological assays are recommended to screen for activity?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) and C. albicans .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC50_{50} values < 10 µM observed in analogs) .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) due to structural similarity to triazole-based kinase inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Approach :

  • Modify Substituents : Replace 2-fluorophenyl with 3,4-dichlorophenyl to assess halogen effects on receptor binding .
  • Vary Heterocycles : Substitute furan with thiophene or pyridine to evaluate π-π stacking interactions .
    • Data Analysis : Use computational docking (AutoDock Vina) to correlate substituent polarity (logP) with IC50_{50} trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial potency may arise from:

  • Strain Variability : Test across standardized ATCC strains .
  • Solubility Issues : Use DMSO co-solvents (<1% v/v) to maintain compound stability .
    • Statistical Validation : Apply ANOVA to compare IC50_{50} values from independent replicates .

Q. How can pharmacokinetic properties (e.g., bioavailability) be predicted or improved?

  • In Silico Tools : SwissADME to predict logP (2.8 ± 0.3) and intestinal absorption (HIA >70%) .
  • Derivatization : Introduce hydroxyl or methyl groups to enhance water solubility (e.g., 6-OH group ionization at pH 7.4) .

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